molecular formula C24H46N4O2 B5328609 N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide

N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide

Cat. No. B5328609
M. Wt: 422.6 g/mol
InChI Key: OQAUCVGWSNUAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide, commonly referred to as Tinuvin 770, is a widely used UV stabilizer in various industries such as plastics, coatings, and textiles. It is a highly effective antioxidant that prevents the degradation of materials caused by UV radiation. The purpose of

Mechanism of Action

N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide acts as a free radical scavenger, preventing the degradation of materials caused by UV radiation. It works by absorbing UV radiation and converting it into heat, which is then dissipated. This prevents the formation of free radicals that can cause degradation of the material. In addition, it can also act as a hydrogen donor, further preventing the formation of free radicals.
Biochemical and Physiological Effects
This compound has low toxicity and is not expected to have any significant effects on human health. It is not absorbed through the skin and is not expected to accumulate in the body. However, it is important to handle the substance with care and follow proper safety protocols when working with it.

Advantages and Limitations for Lab Experiments

N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide is a highly effective UV stabilizer that can prevent the degradation of materials caused by UV radiation. It is easy to handle, has low toxicity, and is widely available. However, it can be expensive, and its effectiveness can be affected by factors such as temperature, humidity, and exposure time.

Future Directions

There are several future directions for the research and development of N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide. One area of focus is the development of new materials that require UV protection, such as biodegradable plastics. Another area of research is the optimization of the synthesis method to improve the purity and yield of the final product. Additionally, there is a need for further research on the long-term effectiveness of this compound in various applications. Finally, there is a need for the development of more cost-effective UV stabilizers that can provide comparable or better performance than this compound.

Synthesis Methods

The synthesis of N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide involves the reaction of 2,2,6,6-tetramethylpiperidine-4-one with hexanediamine in the presence of a catalyst. The resulting product is then purified through recrystallization or chromatography. The purity of the final product is crucial for its effectiveness as a UV stabilizer.

Scientific Research Applications

N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide has been extensively studied for its UV stabilization properties in various industries. It has been shown to be highly effective in preventing the degradation of polymers and coatings caused by UV radiation. In addition, it has been used in the development of new materials that require UV protection. The scientific research on this compound has contributed significantly to the advancement of UV stabilizer technology.

properties

IUPAC Name

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46N4O2/c1-21(2)13-17(14-22(3,4)27-21)25-19(29)11-9-10-12-20(30)26-18-15-23(5,6)28-24(7,8)16-18/h17-18,27-28H,9-16H2,1-8H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAUCVGWSNUAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CCCCC(=O)NC2CC(NC(C2)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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